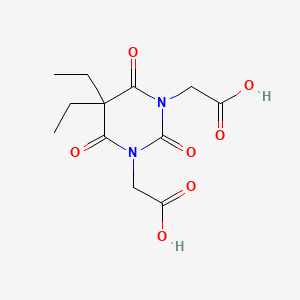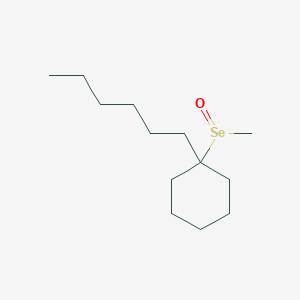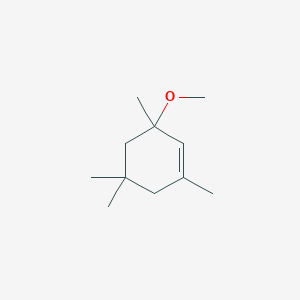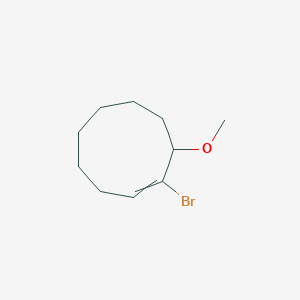
1,3(2H,4H)-Pyrimidinediacetic acid, dihydro-5,5-diethyl-2,4,6-trioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3(2H,4H)-Pyrimidinediacetic acid, dihydro-5,5-diethyl-2,4,6-trioxo- is a complex organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their role in various biological processes, including as components of nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3(2H,4H)-Pyrimidinediacetic acid, dihydro-5,5-diethyl-2,4,6-trioxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining smaller molecules to form the pyrimidine ring.
Oxidation and Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Substitution Reactions: Introducing diethyl groups and other substituents.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to speed up reactions.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3(2H,4H)-Pyrimidinediacetic acid, dihydro-5,5-diethyl-2,4,6-trioxo- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like water, ethanol, or acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Using it in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3(2H,4H)-Pyrimidinediacetic acid, dihydro-5,5-diethyl-2,4,6-trioxo- would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: Inhibiting or activating enzymes.
Signal Transduction: Modulating cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine: The parent compound with a simpler structure.
Barbituric Acid: A pyrimidine derivative with similar functional groups.
Uracil: A naturally occurring pyrimidine found in RNA.
Uniqueness
1,3(2H,4H)-Pyrimidinediacetic acid, dihydro-5,5-diethyl-2,4,6-trioxo- is unique due to its specific substituents and functional groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Eigenschaften
CAS-Nummer |
61571-10-6 |
|---|---|
Molekularformel |
C12H16N2O7 |
Molekulargewicht |
300.26 g/mol |
IUPAC-Name |
2-[3-(carboxymethyl)-5,5-diethyl-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid |
InChI |
InChI=1S/C12H16N2O7/c1-3-12(4-2)9(19)13(5-7(15)16)11(21)14(10(12)20)6-8(17)18/h3-6H2,1-2H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
WTLLWDCEIUNKQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CC(=O)O)CC(=O)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14586065.png)
![4-Chloro-2,6-bis[(diethylamino)methyl]phenol](/img/structure/B14586070.png)



![Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14586103.png)

![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)

![4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol](/img/structure/B14586130.png)


